molecular formula C11H12ClNO2S B6180035 methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate CAS No. 2613366-53-1

methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate

Cat. No.: B6180035
CAS No.: 2613366-53-1
M. Wt: 257.7
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Description

Methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate is a synthetic organic compound belonging to the thiazolidine class This compound features a thiazolidine ring, a chlorophenyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-chlorobenzaldehyde and cysteine.

    Formation of Thiazolidine Ring: The first step involves the condensation of 2-chlorobenzaldehyde with cysteine in the presence of an acid catalyst to form the thiazolidine ring.

    Esterification: The resulting thiazolidine-4-carboxylic acid is then esterified using methanol and a suitable acid catalyst like sulfuric acid to yield methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate serves as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in the development of biologically active molecules. Its thiazolidine ring is a common motif in many bioactive compounds, making it a valuable scaffold for drug discovery and development.

Medicine

Research into the medicinal applications of this compound includes its potential use as an intermediate in the synthesis of pharmaceuticals. The thiazolidine ring system is present in several drugs with anti-inflammatory, antidiabetic, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazolidine ring can mimic natural substrates or inhibitors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs like pioglitazone.

    2-Chlorophenylthiazole: Shares the chlorophenyl group but differs in the ring structure.

    Methyl 2-(2-chlorophenyl)thiazole-4-carboxylate: Similar ester and chlorophenyl groups but with a different ring system.

Uniqueness

Methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate is unique due to its specific stereochemistry and combination of functional groups

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

2613366-53-1

Molecular Formula

C11H12ClNO2S

Molecular Weight

257.7

Purity

95

Origin of Product

United States

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